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Compound of Interest

Compound Name:
2-chloro-N-(1H-indazol-6-

yl)acetamide

CAS No.: 401591-05-7

Cat. No.: B3265036

Get Quote

Physicochemical Profile, Synthetic Protocols, and Covalent Warhead Utility

Executive Summary
This technical guide provides a comprehensive analysis of 2-chloro-N-(1H-indazol-6-
yl)acetamide, a critical electrophilic building block in medicinal chemistry.[1] While its primary

identity is defined by its molecular weight and formula, its utility lies in its role as a covalent

warhead. This molecule serves as a scaffold for Targeted Covalent Inhibitors (TCIs) and

Proteolysis Targeting Chimeras (PROTACs), designed to irreversibly modify cysteine residues

in target proteins (e.g., kinases).

This document is structured for researchers requiring high-fidelity data on synthesis, isotopic

distribution, and reaction mechanisms.

Part 1: Physicochemical Profile & Molecular
Weight[1]
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Accurate molecular weight calculations are prerequisite for stoichiometric precision in synthesis

and mass spectrometry (MS) validation. Because chlorine possesses two stable isotopes (

and

) with significant natural abundance, a single "molecular weight" number is insufficient for
analytical validation.

Table 1: Molecular Specifications
Parameter Value Notes

Chemical Formula
Core Indazole +

Chloroacetamide tail

Average Molecular Weight 209.63 g/mol
Used for molarity/stoichiometry

calculations

Monoisotopic Mass (

)
209.0356 Da

The primary peak observed in

High-Res MS

Isotope Peak (

)
211.0327 Da

The M+2 peak (approx. 32%

intensity of M)

Predicted LogP ~1.8 - 2.1
Moderate lipophilicity;

membrane permeable

Polar Surface Area (PSA) ~54 Å²
Favorable for oral

bioavailability

Analytical Insight: The Isotopic Envelope
In Liquid Chromatography-Mass Spectrometry (LC-MS), the presence of the chlorine atom

creates a distinct 3:1 isotopic envelope.

Validation Check: If your MS spectrum does not show an M+2 peak at 211.03 Da with

approximately 33% intensity of the base peak, the chloro-substituent has likely been

displaced (hydrolyzed to alcohol or reacted with solvent).

Part 2: Synthetic Pathway & Protocol
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The synthesis of 2-chloro-N-(1H-indazol-6-yl)acetamide requires selective acylation of the

exocyclic amine at position 6, avoiding acylation of the indazole N-1 nitrogen.[1]

Reaction Logic[2][3]
Reagents: 6-Aminoindazole (Nucleophile) + Chloroacetyl Chloride (Electrophile).

Critical Control: Temperature must be maintained at 0°C to -10°C. Higher temperatures

promote bis-acylation (acylation at both the exocyclic amine and the indazole N-1).[1]

Base Selection: A non-nucleophilic base (e.g., DIPEA or Pyridine) is preferred over primary

amines to prevent side reactions with the acyl chloride.

Diagram 1: Selective Synthesis Workflow
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Figure 1: Synthetic pathway emphasizing kinetic control to prevent bis-acylation impurities.

Step-by-Step Protocol (Self-Validating)
Preparation: Dissolve 1.0 eq of 6-aminoindazole in anhydrous THF (0.1 M concentration).

Add 1.2 eq of DIPEA (N,N-Diisopropylethylamine).

Cooling: Submerge reaction vessel in an ice/salt bath to reach -10°C.

Addition: Add 1.1 eq of Chloroacetyl chloride dropwise over 20 minutes.

Why? Slow addition prevents local concentration spikes that favor side reactions.
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Monitoring (Validation Point): After 1 hour, check via TLC (5% MeOH in DCM).

Success Criteria: Disappearance of the polar starting amine (Rf ~0.2) and appearance of a

less polar spot (Rf ~0.5).

Quench: Add saturated

to neutralize HCl salts.

Isolation: Extract with Ethyl Acetate. The product often precipitates upon concentration; wash

with cold ether to remove trace impurities.

Part 3: Mechanism of Action – The Covalent
Warhead
This molecule is rarely the "final drug"; it is a reactive probe. The chloroacetamide moiety acts

as a "warhead" that targets nucleophilic cysteine residues on proteins (e.g., Cys481 in BTK or

similar solvent-exposed cysteines in kinases).

Mechanism: Nucleophilic Substitution ( )
The reaction between the target protein and the warhead is irreversible.

Recognition: The indazole core binds reversibly to the kinase ATP-binding pocket (non-

covalent affinity).

Proximity: This binding positions the chloroacetamide group adjacent to a specific cysteine

thiol (-SH).

Conjugation: The thiol attacks the

-carbon of the acetamide, displacing the chloride ion.

Diagram 2: Cysteine Targeting Mechanism
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Figure 2: Mechanism of irreversible inhibition via Cysteine-mediated S_N2 displacement.[1]

Part 4: Analytical Validation
To confirm the identity of the synthesized 2-chloro-N-(1H-indazol-6-yl)acetamide, compare

experimental data against these standards.

Proton NMR ( -NMR) in DMSO-
Indazole Protons: Aromatic signals in the 7.0–8.5 ppm region.

The "Warhead" Singlet (Critical): You must observe a sharp singlet integrating to 2 protons at

4.2–4.3 ppm.

Diagnostic: If this peak is split or shifted significantly upfield (< 4.0 ppm), the chloride may

have been displaced (hydrolysis).
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Amide Proton: A broad singlet downfield (~10.5 ppm), exchangeable with

.

Mass Spectrometry (LC-MS)[1]
Retention Time: The compound is moderately polar. On a standard C18 column

(Water/Acetonitrile gradient), it typically elutes earlier than non-polar kinase inhibitors but

later than the aminoindazole precursor.

m/z signature: Look for the [M+H]+ pair at 210.04 and 212.04.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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